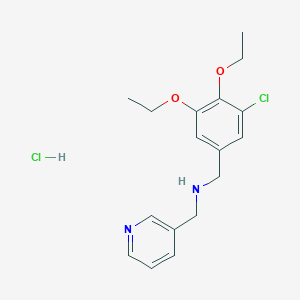![molecular formula C18H20N4O3S B5577460 N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)
N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules synthesized for their potential therapeutic effects, including antioxidant and anti-inflammatory activities. The chemical structure is characterized by the presence of a thiazole ring, an imidazolidine dione, and an acetamide group, which contribute to its biological activity.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic aromatic or heterocyclic amines. These processes include the formation of thiazole derivatives and subsequent reactions with various chloroacetamide or bromoacetamide compounds to introduce the acetamide functionality. Key methods include refluxing, cyclization, and condensation reactions under specific conditions to achieve the desired chemical structures (Duran & Canbaz, 2013); (Koppireddi et al., 2013).
Molecular Structure Analysis
The molecular structure is confirmed using techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. These methods validate the presence of key functional groups and the overall structural integrity of the synthesized compounds. The imidazolidine-2,4-dione system, in particular, is noted for its planarity and specific angular relationships with adjacent rings, contributing to the compound's chemical reactivity and potential binding to biological targets (Sethusankar et al., 2002).
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
A study presented the synthesis of novel acetamides, including structures similar to the compound of interest, evaluated for antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant activity in various assays, while others showed promising anti-inflammatory effects. This suggests potential applications in researching conditions associated with oxidative stress and inflammation (Satish Koppireddi et al., 2013).
Heterocyclic Chemistry and Cascade Reactions
Another study focused on the versatility of thioureido-acetamides for synthesizing various heterocycles through one-pot cascade reactions. This work underscores the potential of compounds like the one for synthesizing heterocyclic compounds efficiently, which are crucial in drug discovery and materials science (J. Schmeyers & G. Kaupp, 2002).
Structural Analysis
Research on the crystallization and molecular structure of related compounds has provided insights into their chemical behavior and potential for forming stable crystal structures. This information is vital for designing materials with specific physical properties (K. Sethusankar et al., 2002).
Anticancer Activity
Some derivatives have been synthesized and evaluated for their anticancer activity. These studies suggest the potential application of such compounds in cancer research, especially for identifying new therapeutic agents (L. Apaza Ticona et al., 2020).
Molecular Docking and Biological Evaluation
Another aspect of research involves molecular docking studies to predict the interaction of similar compounds with biological targets, further supported by in-vitro and in-vivo evaluations. This approach is crucial for drug development, allowing for the identification of compounds with potential biological activities (Wassim El Kayal et al., 2022).
Propiedades
IUPAC Name |
N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21-14(17(24)22(2)18(21)25)9-15(23)19-10-13-11-26-16(20-13)8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWSJGUDRZPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)







![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)